5-Fluoroquinoline-3,4-diamine
Description
5-Fluoroquinoline-3,4-diamine is a bicyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at position 5 and two amino groups at positions 3 and 2. Its structure combines planarity (critical for DNA intercalation) with electron-withdrawing (fluorine) and electron-donating (amino) functional groups, making it a candidate for applications in medicinal chemistry, particularly as a DNA-targeting antitumor agent .
For instance, 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives are synthesized via SnCl₂·2H₂O-mediated reduction of nitro compounds in ethanol under reflux, followed by alkaline workup and solvent removal . This suggests that 5-Fluoroquinoline-3,4-diamine could be synthesized through similar reductive pathways, with adjustments for quinoline’s fused-ring system.
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8FN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13) |
InChI Key |
JEWSHMITRVHYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-3,4-diamine typically involves the fluorination of quinoline derivatives followed by amination. One common method includes the reaction of 5-fluoroquinoline with ammonia or amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 5-Fluoroquinoline-3,4-diamine may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The subsequent amination step can be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: 5-Fluoroquinoline-3,4-diamine can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The fluorine atom in 5-Fluoroquinoline-3,4-diamine can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines, alkoxides
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: 5-Fluoroquinoline-3,4-diamine is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, 5-Fluoroquinoline-3,4-diamine is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound is investigated for its antimicrobial and anticancer properties
Industry: In the industrial sector, 5-Fluoroquinoline-3
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 5-Fluoroquinoline-3,4-diamine can be contextualized against three classes of aromatic bicyclic diamines: quinazoline, pyridopyrimidine, and purine derivatives. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Aromatic Bicyclic Diamines
*DNA intercalation efficiency relative to Doxorubicin, a benchmark intercalator.
Structural and Functional Insights
- However, steric effects from substituents (e.g., fluorine at position 5) may influence binding dynamics .
Electron-Donating/Accepting Groups :
The 5-fluoro substituent introduces electron-withdrawing effects, which could stabilize charge-transfer interactions with DNA bases. In contrast, methyl groups in IC2 and IC5 provide electron-donating effects, possibly favoring hydrophobic interactions .- Intercalation Efficiency: While IC2 and IC5 match Doxorubicin’s intercalation efficacy, 5-Fluoroquinoline-3,4-diamine’s performance remains untested in the provided evidence. Its structural similarity to IC2 (a quinazoline derivative) suggests comparable or superior activity, pending experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
